molecular formula C16H15NO4 B14463095 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate CAS No. 65894-10-2

1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate

Cat. No.: B14463095
CAS No.: 65894-10-2
M. Wt: 285.29 g/mol
InChI Key: XLAXWXLRTCUAFS-UHFFFAOYSA-N
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Description

1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . This process can be followed by N-alkylation to introduce the acetyl and oxobutyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is unique due to its specific combination of acetyl and oxobutyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65894-10-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

[1-(2-acetyl-3-oxobut-1-enyl)indolizin-2-yl] acetate

InChI

InChI=1S/C16H15NO4/c1-10(18)13(11(2)19)8-14-15-6-4-5-7-17(15)9-16(14)21-12(3)20/h4-9H,1-3H3

InChI Key

XLAXWXLRTCUAFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=C2C=CC=CN2C=C1OC(=O)C)C(=O)C

Origin of Product

United States

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